3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene
Description
Properties
IUPAC Name |
(E)-3,4,4,4-tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2F7I/c6-3(1-2-13,4(7,8)9)5(10,11)12/h1-2H/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIHFHRTEHLZRU-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CI)C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/I)\C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2F7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896739 | |
| Record name | (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24716-84-5 | |
| Record name | (1E)-3,4,4,4-Tetrafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10896739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene typically involves the introduction of fluorine and iodine atoms into a butene framework. One common method involves the reaction of a suitable butene precursor with fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes, utilizing specialized equipment to handle the reactive and potentially hazardous fluorine and iodine reagents. The production process must ensure high purity and yield of the desired compound while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Addition Reactions: The double bond in the butene backbone can participate in addition reactions with various electrophiles and nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiols, and amines, often under mild to moderate conditions.
Addition Reactions: Electrophiles such as halogens, hydrogen halides, and nucleophiles like water or alcohols can be used under controlled conditions.
Oxidation and Reduction Reactions: Oxidizing agents like peroxides and reducing agents such as metal hydrides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated or functionalized derivatives, while addition reactions can produce saturated or unsaturated compounds with new functional groups.
Scientific Research Applications
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in various chemical research and industrial applications.
Biology: Investigated for its potential use in biological studies, particularly in the development of fluorinated biomolecules and probes.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of fluorinated pharmaceuticals with improved properties.
Mechanism of Action
The mechanism of action of 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The iodine atom may also play a role in the compound’s reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Structural Features :
- The molecule contains a central butane backbone substituted with four fluorine atoms , a trifluoromethyl group (-CF₃) , and an iodine atom at the terminal carbon.
- The dense fluorination and trifluoromethyl group contribute to its high electron-withdrawing character and chemical stability.
Applications :
Fluorinated iodoalkanes like this are typically used as intermediates in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) or as fluorinated building blocks in pharmaceuticals and agrochemicals.
Comparison with Structurally Similar Compounds
Physical and Chemical Properties
The table below compares key properties of 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)-1-iodobutane with analogous fluorinated iodoalkanes:
Key Observations :
- The trifluoromethyl group and tetrafluorination in the target compound enhance its thermal and chemical stability compared to less fluorinated analogs (e.g., 4-Iodo-2-(trifluoromethyl)butane) .
- The iodine atom in all compounds facilitates nucleophilic substitution, but steric hindrance from fluorinated groups in the target compound may slow reaction kinetics.
Reactivity and Functionalization
- Nucleophilic Substitution : The iodine atom in the target compound undergoes substitution with nucleophiles (e.g., amines, thiols), but the reaction rate is slower than in less fluorinated analogs due to steric and electronic effects .
- Thermal Stability: The compound’s stability at elevated temperatures surpasses non-fluorinated iodoalkanes, making it suitable for high-temperature reactions.
- Comparison with Brominated Analogs : Bromine-substituted analogs (e.g., 4-bromo-2-(trifluoromethyl)butane) exhibit faster substitution rates but lower stability.
Biological Activity
3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene is a fluorinated organic compound characterized by a butene backbone with multiple fluorine atoms and an iodine atom. Its unique chemical structure allows for various biological and chemical applications, particularly in the fields of medicinal chemistry and materials science.
Chemical Structure
- Molecular Formula : CHFI
- CAS Number : 243139-61-9
- Chemical Properties : The presence of multiple fluorine atoms enhances lipophilicity, which may affect its interaction with biological membranes and proteins.
The biological activity of this compound is primarily attributed to its structural features:
- Lipophilicity : The fluorinated structure increases the compound's ability to penetrate lipid membranes, potentially enhancing cellular uptake.
- Halogen Bonding : The iodine atom can participate in halogen bonding, which may influence binding affinity to various biological targets.
Potential Applications
Research has indicated several potential applications of this compound in biological systems:
- Bio-labeling and Imaging : Due to its unique fluorine content, it can be used as a tracer in imaging studies.
- Drug Development : Investigated as a precursor for the synthesis of fluorinated pharmaceuticals that may exhibit improved pharmacokinetic properties.
Case Study 1: Fluorinated Biomolecules
In a study exploring the synthesis of fluorinated biomolecules, this compound was utilized as a building block. Researchers found that the incorporation of fluorine significantly altered the biological activity of the resulting compounds, enhancing their stability and efficacy in biological assays.
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the compound's inhibition of specific enzymes involved in metabolic pathways. The study demonstrated that derivatives synthesized from this compound showed promising results in modulating enzyme activity, suggesting potential therapeutic applications.
Synthetic Routes
The synthesis of this compound typically involves:
- Fluorination : Introduction of fluorine atoms using elemental fluorine or fluorinating agents under controlled conditions.
- Iodination : Incorporation of iodine through electrophilic substitution reactions.
Reaction Mechanisms
The compound can undergo various chemical transformations:
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Substitution Reactions | Iodine can be replaced by nucleophiles (amines/thio) | Sodium azide, potassium thiocyanate |
| Oxidation | Formation of alcohols or ketones | Potassium permanganate |
| Reduction | Reduction to form alkenes | Lithium aluminum hydride |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing and purifying 3,4,4,4-Tetrafluoro-3-trifluoromethyl-1-iodobutene?
- Methodological Answer : Synthesis typically involves halogen-exchange reactions under anhydrous conditions, leveraging fluorine-rich precursors. Purification requires fractional distillation or preparative gas chromatography due to the compound’s volatility. Stability during synthesis must be monitored using inline spectroscopy (e.g., FTIR) to detect decomposition byproducts. Post-synthesis characterization should include NMR and high-resolution mass spectrometry (HRMS) to confirm structural integrity .
Q. How can researchers address challenges in spectroscopic characterization of this compound?
- Methodological Answer : The high electronegativity of fluorine and iodine introduces complex splitting patterns in NMR and NMR spectra. To resolve ambiguities, use decoupling experiments and compare with computational predictions (DFT-based chemical shift calculations). For iodine-containing derivatives, X-ray crystallography is critical to confirm stereoelectronic effects, though crystallization may require inert atmospheres to prevent degradation .
Advanced Research Questions
Q. What computational frameworks are suitable for modeling the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) can predict the activation energy for iodine displacement in Suzuki-Miyaura couplings. Compare results with experimental kinetic data to validate models. For example, Haddad et al. (2008a) demonstrated hybrid approaches combining receptor-response metrics with computational parameters to resolve discrepancies in reactivity predictions . Ensure basis sets account for relativistic effects in iodine (e.g., ZORA Hamiltonian in ADF software).
Q. How can contradictory data on the compound’s thermal stability be reconciled?
- Methodological Answer : Divergence in stability studies often arises from experimental conditions (e.g., solvent polarity, trace moisture). Apply meta-analysis frameworks, as described by Haddad et al. (2008b), to cluster datasets by methodological variables (e.g., DSC heating rates, inert vs. ambient atmospheres). For instance, discrepancies in decomposition temperatures (>20°C variation) may correlate with moisture content in samples, necessitating Karl Fischer titration for baseline standardization .
Q. What strategies optimize experimental design for studying fluorinated intermediates in multi-step syntheses?
- Methodological Answer : Follow the research stages outlined by Stewart (2012):
- Problem Development : Define fluorination efficiency and iodine retention as key variables.
- Methodological Design : Use DoE (Design of Experiments) to test temperature, catalyst loading, and solvent effects.
- Data Integration : Compare results with computational ligand-binding affinity models (e.g., Saito et al., 2009) to identify outliers caused by steric hindrance from the trifluoromethyl group .
Methodological Contradictions and Resolutions
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
